molecular formula C16H20N2OS B12143304 2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide

2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide

Cat. No.: B12143304
M. Wt: 288.4 g/mol
InChI Key: UPDLAHDDWJYRCA-UHFFFAOYSA-N
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Description

2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide is a synthetic compound featuring a 1,3-thiazole core substituted at the 4-position with a phenyl group and at the 2-position with a methyl-linked butanamide chain. The thiazole ring is a heterocyclic scaffold known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The butanamide moiety may enhance solubility and influence target-binding interactions, while the 4-phenyl group contributes to steric and electronic modulation. This compound’s structural design aligns with strategies to optimize bioactivity through heterocyclic and amide-based modifications.

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide

InChI

InChI=1S/C16H20N2OS/c1-3-12(4-2)16(19)17-10-15-18-14(11-20-15)13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3,(H,17,19)

InChI Key

UPDLAHDDWJYRCA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Key Differences

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
  • Structural Differences : Replaces the butanamide group with a 1,3,4-oxadiazole ring linked via a methyl group.
  • Activity : Exhibits cytotoxic properties against cancer cell lines due to the electron-deficient oxadiazole ring, which enhances DNA intercalation or enzyme inhibition .
  • Key Insight : The oxadiazole’s electron-withdrawing nature contrasts with the butanamide’s hydrogen-bonding capability, suggesting divergent mechanistic pathways.
4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
  • Structural Differences : Substitutes the thiazole ring with a 1,3,4-thiadiazole, introducing an additional sulfur atom.
  • Activity : Thiadiazole derivatives are associated with insecticidal and fungicidal activities due to enhanced metabolic stability and sulfur-mediated redox interactions .
  • Key Insight : The thiadiazole’s larger ring size and sulfur atom may improve lipophilicity compared to the thiazole-based target compound.
N-substituted 2-arylacetamides
  • Structural Differences : Features a simpler acetamide chain (vs. butanamide) and variable aryl groups (e.g., penicillin-like lateral chains) .
  • Activity : Demonstrates antibacterial properties by mimicking natural β-lactam antibiotics.
  • Key Insight : The shorter acetamide chain may reduce steric hindrance, favoring interactions with bacterial enzymes.
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide
  • Structural Differences : Replaces the 4-phenylthiazole moiety with a nitro-substituted phenyl group.
  • Key Insight : The nitro group’s electron-withdrawing effect contrasts with the thiazole’s aromatic π-system, altering electronic distribution.

Comparative Data Table

Compound Name Core Heterocycle Substituents Key Biological Activity Reference
2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide 1,3-thiazole 4-phenyl, butanamide Under investigation -
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine 1,3-thiazole 4-phenyl, oxadiazole Cytotoxic
4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide 1,3,4-thiadiazole 5-phenyl, butanamide Insecticidal/Fungicidal (inferred)
N-substituted 2-arylacetamides None Acetamide, aryl groups Antibacterial
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide None Nitrophenyl, butanamide Redox modulation (inferred)

Pharmacological Implications

  • Thiazole vs. Oxadiazole/Thiadiazole : Thiazoles offer balanced π-π stacking and hydrogen-bonding capacity, whereas oxadiazoles/thiadiazoles prioritize metabolic stability and electron-deficient interactions .
  • Amide Chain Length : Butanamide’s longer chain may improve membrane permeability compared to acetamides but could reduce target specificity .
  • Substituent Effects : The 4-phenyl group in the target compound enhances aromatic interactions, while nitro or sulfur-containing groups in analogues modulate redox or electrophilic properties.

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